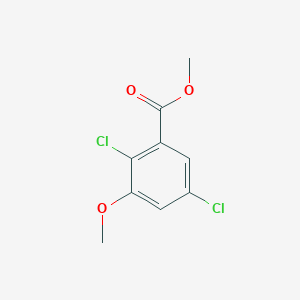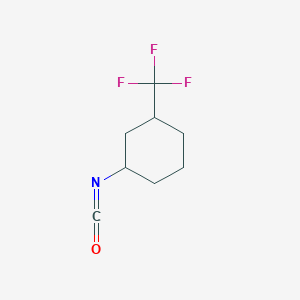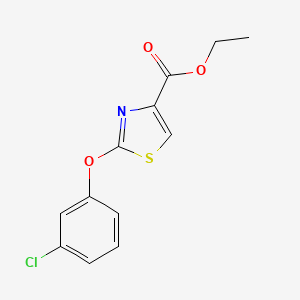
4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, including 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester, is a significant process in organic synthesis . This process involves a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Chemical Reactions Analysis
Pinacol boronic esters, including 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester, are used in various chemical reactions. They are used in the Suzuki–Miyaura coupling , and their protodeboronation is used in the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well-known .Physical And Chemical Properties Analysis
Boronic acids and their esters, including 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester, are only marginally stable in water . The rate of their hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .科学的研究の応用
Materials Science
A study by Neilson et al. (2007) highlighted the use of related boronic acid pinacol esters in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers. These copolymers exhibit high thermal stability, excellent processability, and tailored light emission properties, making them suitable for advanced materials applications. The versatility of boronic acid esters in facilitating Suzuki coupling reactions enables the development of polymers with desired photoluminescent characteristics for potential use in optical and electronic devices (Neilson, Budy, Ballato, Smith, 2007).
Organic Synthesis
Shoji et al. (2017) discovered that simple arylboronic esters, which could include compounds similar to 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester, exhibit long-lived room-temperature phosphorescence (RTP) in the solid state. This finding updates the general understanding of phosphorescent organic molecules, suggesting that heavy atoms or carbonyl groups are not strictly necessary for efficient triplet excited state generation. The potential applications of this property extend to organic light-emitting diodes (OLEDs) and luminescent materials (Shoji, Ikabata, Wang, Nemoto, Sakamoto, Tanaka, Seino, Nakai, Fukushima, 2017).
Drug Delivery Systems
Zhang et al. (2019) designed an oxidation-sensitive copolymer using phenylboronic acid pinacol ester-functionalized blocks for anticancer drug delivery. This polymer could self-assemble into micelles, capable of loading hydrophobic drugs with high efficiency. The micelles showed accelerated drug release in response to oxidative stress, such as hydrogen peroxide, or at low pH values, making them suitable for targeted cancer therapy. This study demonstrates the potential of boronic ester-containing polymers as stimuli-responsive drug delivery vehicles (Zhang, He, Liu, Yang, Zhang, Xiao, Chen, 2019).
作用機序
Target of Action
The primary target of this compound is the formation of carbon-carbon bonds in organic molecules. It is used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a key method for forming carbon-carbon bonds in organic synthesis . This pathway allows for the combination of chemically differentiated fragments and has been tailored for application under specific coupling conditions .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules. This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Also, these compounds are only marginally stable in water, undergoing hydrolysis .
Safety and Hazards
特性
IUPAC Name |
methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrO4/c1-9-7-10(8-11(12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKRZVUMPUYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(=O)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)
![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)